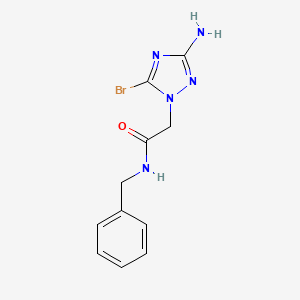
1-methyl-5-(thiophen-2-yl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(thiophen-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 1-position and a thiophene ring at the 5-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 1-methyl-1H-pyrazole and thiophene-2-carboxylic acid.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring, potentially reducing the double bonds within the ring structure.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Wirkmechanismus
The mechanism by which 1-methyl-5-(thiophen-2-yl)-1H-pyrazol-4-amine exerts its effects depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. Molecular docking studies can provide insights into these interactions.
Material Science: In materials applications, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-5-(thiophen-2-yl)-1H-pyrazole: Lacks the amino group at the 4-position.
5-(Thiophen-2-yl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a pyrazole ring.
2-Amino-1,3,4-thiadiazole: Features a thiadiazole ring with an amino group at the 2-position.
Uniqueness: 1-Methyl-5-(thiophen-2-yl)-1H-pyrazol-4-amine is unique due to the presence of both the pyrazole and thiophene rings, as well as the amino group at the 4-position. This combination of structural features imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H9N3S |
|---|---|
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
1-methyl-5-thiophen-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C8H9N3S/c1-11-8(6(9)5-10-11)7-3-2-4-12-7/h2-5H,9H2,1H3 |
InChI-Schlüssel |
XVHCJGQXQZJNEB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)N)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


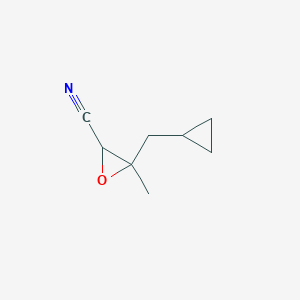
![{7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13168613.png)


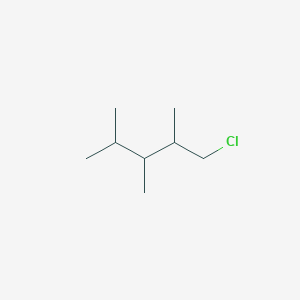

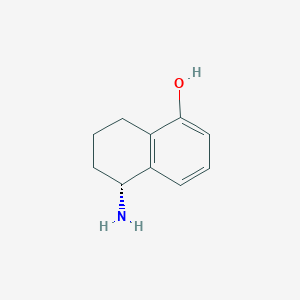




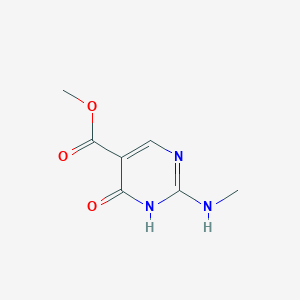
![[1-(Bromomethyl)cyclopropyl]cyclohexane](/img/structure/B13168663.png)
